molecular formula C12H15NO5 B021060 [Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid CAS No. 19938-33-1

[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid

Cat. No. B021060
CAS RN: 19938-33-1
M. Wt: 253.25 g/mol
InChI Key: TUBSSJGEKPTQJZ-UHFFFAOYSA-N
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Description

“[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid” is a heterocyclic organic compound . Its IUPAC name is 2-[carboxymethyl-[(2-hydroxy-5-methylphenyl)methyl]amino]acetic acid .


Molecular Structure Analysis

The molecular formula of this compound is C12H15NO5 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.2512 . It has a boiling point of 482.5ºC at 760mmHg . The density of this compound is 1.384g/cm3 .

Scientific Research Applications

  • Oxidation reactions involving similar compounds demonstrate key chemical processes. For example, the oxidation of the 2-methyl group of 3-substituted 2-methylindoles by autoxidation and with silver acetate in carboxylic acids leads to specific products, highlighting the reactivity of these compounds under certain conditions (Itahara, Ouya, & Kozono, 1982).

  • In the field of luminescent chelates, certain dimeric structures involving carboxylic acids have shown effectiveness in sensitized transitions, which could have applications in light-emitting materials and sensors (Latva, Kulmala, & Haapakka, 1996).

  • Methylation of specific positions in related molecules can enhance their analgesic properties, suggesting potential applications in pharmaceuticals (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • Carboxylic acid functionalized compounds, like pyridinium iodide, serve as catalysts in green chemistry for synthesizing pyranopyrazole derivatives, highlighting the role of these compounds in sustainable chemical processes (Moosavi-Zare, Zolfigol, Salehi-Moratab, & Noroozizadeh, 2016).

  • Derivatives of carboxylic acids, such as those derived from muramic acid, are synthesized for various applications, indicating the versatility of these compounds in chemical synthesis (Jeanloz, Walker, & Sinaỹ, 1968).

  • Chlorination of related compounds, like methyl 4-amino-2-hydroxy-benzoate, results in specific isomers that can be further converted, showcasing the chemical diversity and potential applications in synthesis and materials science (Stelt, Suurmond, & Nauta, 1956).

  • Some carboxylate compounds exhibit significant anti-leishmanial and anti-fungal effects, suggesting their potential use in developing new treatments for these diseases (Khan et al., 2011).

properties

IUPAC Name

2-[carboxymethyl-[(2-hydroxy-5-methylphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-8-2-3-10(14)9(4-8)5-13(6-11(15)16)7-12(17)18/h2-4,14H,5-7H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBSSJGEKPTQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid
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[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid

Citations

For This Compound
1
Citations
AM d'Hardemare, O Jarjayes, F Mortini - Synthetic communications, 2004 - Taylor & Francis
We have developed a convenient solvent‐ and catalyst‐free selective Mannich reaction of a variety of para‐substituted phenols or catechols with paraformaldehyde and ethyl …
Number of citations: 14 www.tandfonline.com

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